(1,5-13C2)pentanedioic acid
CAS No.: 1185108-16-0
Cat. No.: VC0023278
Molecular Formula: C5H8O4
Molecular Weight: 134.1
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185108-16-0 |
|---|---|
| Molecular Formula | C5H8O4 |
| Molecular Weight | 134.1 |
| IUPAC Name | (1,5-13C2)pentanedioic acid |
| Standard InChI | InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 |
| Standard InChI Key | JFCQEDHGNNZCLN-MQIHXRCWSA-N |
| SMILES | C(CC(=O)O)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identification
(1,5-13C2)Pentanedioic acid is a five-carbon dicarboxylic acid with specific carbon-13 isotope labeling at the carboxylic carbon positions (1 and 5). This isotopic labeling is crucial for its application as a tracer compound in research settings. The compound is uniquely identified through several standardized chemical identifiers.
| Identifier | Value |
|---|---|
| CAS Number | 1185108-16-0 |
| Molecular Formula | C5H8O4 (C313C2H8O4 with isotope notation) |
| Molecular Weight | 134.1 g/mol |
| Standard InChI | InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i4+1,5+1 |
| Standard InChIKey | JFCQEDHGNNZCLN-MQIHXRCWSA-N |
| SMILES | C(CC(=O)O)CC(=O)O |
| IUPAC Name | (1,5-13C2)pentanedioic acid |
The compound has several synonyms in scientific literature, including Pentanedioic Acid-13C2, 1,3-Propanedicarboxylic Acid-13C2, 1,5-Pentanedioic Acid-13C2, and NSC 9238-13C2 .
Physical and Chemical Characteristics
(1,5-13C2)Pentanedioic acid typically appears as a white crystalline powder with physical properties similar to non-labeled glutaric acid. The compound is characterized by its solubility in water and various organic solvents at room temperature, making it convenient for use in laboratory settings .
The stability of this compound under standard laboratory conditions contributes to its utility in research applications. Its physical characteristics are influenced by the presence of the two carboxylic acid groups, which confer acidic properties to the molecule.
Isotopic Composition
The "13C2" in the compound name indicates the presence of two carbon-13 isotopes at specific positions (1 and 5) in the molecule. This isotopic labeling distinguishes it from natural glutaric acid and is key to its function as a tracer compound. The carbon-13 isotope is a stable (non-radioactive) isotope of carbon, making this compound safer to handle than radioactively labeled alternatives while still providing the tracing capabilities needed for metabolic studies .
Synthesis and Preparation
Common Synthetic Routes
The synthesis of (1,5-13C2)pentanedioic acid typically involves a chemical reaction between 13C2-labeled acetic anhydride and glutaric anhydride. This specific synthetic pathway ensures that the carbon-13 isotopes are incorporated at the desired positions (1 and 5) of the final molecule.
Alternative synthetic methods may utilize other 13C isotope-labeled substrates as starting materials for the synthesis of the labeled glutaric acid. The specific synthetic route chosen often depends on the available precursors and the required purity of the final product .
Purification Methods
Following synthesis, (1,5-13C2)pentanedioic acid undergoes refinement through recrystallization and chromatographic techniques. These purification steps are essential to ensure the high purity required for research applications. The recrystallization process helps remove impurities, while chromatography allows for the separation of the desired compound from any remaining reaction byproducts.
The final purified product is typically characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm both the chemical identity and isotopic purity of the compound .
Applications
Metabolic Studies
(1,5-13C2)Pentanedioic acid is extensively utilized in metabolic studies to investigate the metabolism of fats and carbohydrates. As a stable isotope-labeled tracer, it allows researchers to follow specific metabolic pathways and quantify metabolic fluxes without disrupting the normal cellular processes.
The compound serves as an effective tracer to examine how the body oxidizes fats and utilizes glucose, providing valuable insights into the metabolic pathways involved in these essential processes. When introduced into biological systems, the labeled carbon atoms can be traced through various metabolic transformations, allowing researchers to map out metabolic networks with precision .
Biochemical Investigations
This compound is employed to study the impacts of various substances on human biochemistry and physiology. It aids in understanding how the body metabolizes amino acids and synthesizes different compounds, making it a valuable tool in biochemical research across multiple disciplines.
In pharmacokinetic studies, (1,5-13C2)pentanedioic acid can be used to track the metabolic processes and products of drugs, providing information about drug metabolism pathways and potential metabolic interactions .
Use as a Tracer Compound
(1,5-13C2)Pentanedioic acid is widely used in nuclear magnetic resonance (NMR) spectroscopy as an internal standard compound. Its labeled carbon atoms provide distinct signals in NMR spectra, facilitating the determination of the structure and composition of other compounds in the sample .
The compound has also been utilized in studies involving comprehensive multiple pathway tracer substrate flow analysis. For example, similar isotope-labeled compounds have been used alongside other tracers like [1,2−13C2]-D-glucose to analyze various metabolic pathways including RNA ribose synthesis, lactate production, TCA cycle glutamate synthesis, and fatty acid metabolism .
Comparative Analysis with Related Compounds
(1,5-13C2)Pentanedioic acid belongs to a family of isotopically labeled glutaric acid derivatives, each with specific labeling patterns designed for particular research applications. Comparing this compound with related variants provides insight into the diverse tools available for metabolic and biochemical research.
The choice between these related compounds depends on the specific research question being addressed. The simpler labeling pattern of (1,5-13C2)pentanedioic acid makes it ideal for basic metabolic studies, while the more extensively labeled variants or those with additional functional groups may be preferred for more specialized applications .
Future Research Directions
The utility of (1,5-13C2)pentanedioic acid in metabolic research positions it as a valuable tool for addressing emerging questions in metabolism and disease. As research in metabolic disorders, cancer metabolism, and neurodegenerative diseases continues to advance, this compound is likely to play an increasingly important role in elucidating the metabolic underpinnings of these conditions.
Future applications may include integration with emerging technologies such as metabolomics and fluxomics, where the precise tracing capabilities of isotopically labeled compounds are essential for quantifying metabolic fluxes at a systems level. The compound may also find expanded use in pharmaceutical research, particularly in studies investigating drug metabolism and the effects of therapeutic agents on cellular metabolic processes .
Additionally, as analytical techniques continue to improve in sensitivity and resolution, the data obtained from experiments using (1,5-13C2)pentanedioic acid are likely to provide increasingly detailed insights into metabolic pathways and their regulation under various physiological and pathological conditions .
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